molecular formula C24H33N3O3 B5198378 4-[(1R,2R)-1'-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-2-one

4-[(1R,2R)-1'-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-2-one

Cat. No.: B5198378
M. Wt: 411.5 g/mol
InChI Key: LBHNEJYTTYFXLM-PKTZIBPZSA-N
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Description

4-[(1R,2R)-1’-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-2-one is a complex organic compound with a unique structure that includes a spirocyclic system, a piperidine ring, and a piperazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2R)-1’-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the spirocyclic system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperidine ring: This step often involves the use of a cyclization agent under controlled conditions.

    Attachment of the piperazine moiety: This is usually done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,2R)-1’-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(1R,2R)-1’-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1R,2R)-1’-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R,2R)-3-oxo-2-[(2Z)-2-penten-1-yl]cyclopentyl]butanoic acid
  • (1R,2R)-(-)-1,2-diaminocyclohexane

Uniqueness

4-[(1R,2R)-1’-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-2-one is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(1R,2R)-1'-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c28-20-16-27(14-11-25-20)22-18-7-3-4-8-19(18)24(23(22)30)9-12-26(13-10-24)21(29)15-17-5-1-2-6-17/h3-4,7-8,17,22-23,30H,1-2,5-6,9-16H2,(H,25,28)/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHNEJYTTYFXLM-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC3(CC2)C(C(C4=CC=CC=C34)N5CCNC(=O)C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CC(=O)N2CCC3(CC2)[C@H]([C@@H](C4=CC=CC=C34)N5CCNC(=O)C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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